molecular formula C10H16Cl2N2O B2995663 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride CAS No. 1003560-82-4

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2995663
CAS No.: 1003560-82-4
M. Wt: 251.15
InChI Key: BFZFONISCZGJNW-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride is a sophisticated chemical building block designed for medicinal chemistry and neuroscience research. This compound features a hybrid structure combining a pyrrolidine ring , a privileged scaffold in drug discovery noted for its three-dimensional coverage and ability to improve solubility , with a 6-methylpyridine moiety . The pyrrolidine ring is a saturated, sp3-hybridized structure that enhances molecular complexity and is prevalent in numerous FDA-approved therapeutics . The specific incorporation of a methyl group on the pyridine ring is a recognized strategy in nicotinic ligand design, as it can influence the compound's metabolic stability and interaction with biological targets . This molecular architecture is of significant interest for investigating neuronal nicotinic acetylcholine receptors (nAChRs) , particularly the α4β2 subtype, which is a primary target for understanding addiction and developing treatments for conditions such as alcohol use disorder . The structural motifs present in this reagent are frequently explored in the synthesis of compounds with potential antimalarial activity , as well as in the development of molecules with antimicrobial and antiviral properties . The dihydrochloride salt form ensures enhanced solubility for in vitro assays. This product is provided for research purposes as a tool to support the synthesis and biological evaluation of novel bioactive molecules. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(6-methylpyridin-3-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-9(6-12-8)10(13)4-5-11-7-10;;/h2-3,6,11,13H,4-5,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZFONISCZGJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2(CCNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003560-82-4
Record name 3-(6-methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride involves several steps. One common method includes the reaction of 6-methylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including analgesic and sedative effects.

    Medicine: Research is ongoing to explore its potential therapeutic uses in pain management and sedation.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate certain pathways that are involved in pain perception and sedation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocycle Core :

  • The target compound and its pyrrolidine analogs (e.g., triazole-substituted variant) exhibit a five-membered ring, favoring compact molecular geometry. Piperidine derivatives (e.g., 1-(6-chloro-pyridin-3-ylmethyl)-piperidin-3-ol) have a six-membered ring, increasing flexibility and lipophilicity .

Hydrogen-Bonding Groups: The hydroxyl group in the target compound and triazole-substituted variant facilitates interactions with biological targets, whereas the dimethylamine group in ’s compound prioritizes basicity .

Salt Form: All compared compounds are dihydrochlorides, ensuring high water solubility. Exceptions like (3R,6S)-6-Methylpiperidin-3-ol Hydrochloride (monohydrochloride) show reduced solubility compared to dihydrochlorides .

Biological Activity

3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride is an organic compound with the molecular formula C10H15Cl2N2O. This compound has garnered attention in the field of medicinal chemistry due to its potential analgesic and sedative properties . Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C10H15Cl2N2O
  • Molecular Weight : 251.15 g/mol
  • IUPAC Name : 3-(6-methylpyridin-3-yl)pyrrolidin-3-ol; dihydrochloride
  • CAS Number : 1003560-82-4

The biological activity of this compound is primarily linked to its interaction with specific neurotransmitter receptors in the central nervous system. It is believed to modulate pathways involved in pain perception and sedation, though detailed mechanisms remain under investigation.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In vivo studies have demonstrated its effectiveness in reducing pain responses in animal models, suggesting a potential use in pain management therapies.

Sedative Properties

In addition to analgesia, the compound has shown sedative effects. These properties are believed to stem from its ability to interact with GABA receptors, enhancing inhibitory neurotransmission and promoting relaxation.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrrolidine derivatives, including this compound. It has been noted that similar pyrrolidine compounds exhibit activity against various bacterial strains, indicating that this compound may also possess antibacterial properties .

Case Study: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic effects of this compound using the tail-flick test. The results indicated a dose-dependent reduction in pain response, with significant efficacy observed at higher dosages.

Antimicrobial Activity Assessment

In vitro tests assessed the antimicrobial activity of related pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains, suggesting that this compound may exhibit similar antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-(6-Methylpyridin-3-yl)pyrrolidinePyrrolidine derivativeModerate analgesic effects
6-MethylpyridineSimple aromaticPrecursor for synthesis
PyrrolidineAliphatic amineLimited biological activity

Q & A

Basic: What analytical methods are recommended to determine the purity and structural integrity of 3-(6-Methylpyridin-3-yl)pyrrolidin-3-ol dihydrochloride?

To ensure batch consistency, combine high-performance liquid chromatography (HPLC) for purity assessment (≥95% by area normalization) and nuclear magnetic resonance (NMR) for structural verification. For enantiomeric purity, use chiral HPLC or polarimetry , referencing validated protocols for pyrrolidine derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (C₁₀H₁₅N₂O·2HCl; theoretical MW: 270.16) .

Basic: What storage conditions are optimal for preserving the compound’s stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the pyrrolidin-3-ol and pyridine moieties. Use amber vials to minimize photodegradation. Stability studies for analogous dihydrochloride salts indicate ≤5% degradation over 12 months under these conditions .

Advanced: How can enantioselective synthesis of this compound be achieved for SAR studies?

Employ asymmetric catalysis using (S)-pyrrolidin-3-ol hydrochloride as a chiral building block . For example:

Step 1 : Couple 6-methylpyridine-3-boronic acid with a protected pyrrolidin-3-ol via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Step 2 : Deprotect the pyrrolidine under acidic conditions (HCl/dioxane) to yield the dihydrochloride salt.

Step 3 : Validate enantiopurity via chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from assay variability (e.g., cell lines, endotoxin levels). Mitigate by:

  • Standardizing assays : Use p38 MAP kinase inhibition protocols (e.g., SB-202190 as a positive control) .
  • Validating target engagement : Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
  • Replicating studies : Cross-validate in ≥3 independent labs with identical compound batches (CAS: [Insert CAS]) .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing.
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .
  • Waste disposal : Collect in sealed containers labeled “halogenated organic waste” .

Advanced: What functionalization strategies enable SAR exploration of the pyrrolidin-3-ol moiety?

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during pyridine coupling .
  • Substitution reactions : React the hydroxyl with alkyl halides (e.g., methyl iodide/K₂CO₃ in DMF) to generate ether derivatives .
  • Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane for metabolic stability studies .

Basic: How to confirm the compound’s solubility profile for in vitro assays?

Prepare a saturated solution in PBS (pH 7.4) or DMSO, and quantify via UV-Vis (λmax ~260 nm for pyridine). For low solubility (<1 mg/mL), use sonication (30 min, 37°C) or β-cyclodextrin complexation .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (predicted ~1.2), BBB permeability, and CYP450 interactions.
  • Molecular docking : Target p38 MAP kinase (PDB: 1A9U) with AutoDock Vina, prioritizing the pyrrolidine’s hydroxyl for hydrogen bonding .

Basic: How to characterize thermal stability for storage and handling?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Analogous dihydrochlorides show decomposition onset at ~200°C, with endothermic peaks correlating to HCl loss .

Advanced: What isotopic labeling approaches support metabolic tracing studies?

Synthesize a deuterated analog by substituting the pyrrolidine’s C-H groups via Pd-catalyzed H/D exchange (D₂O, 100°C, 24h). Confirm incorporation (>95% D) by LC-MS/MS .

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